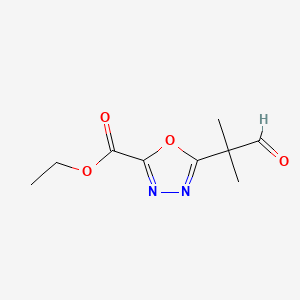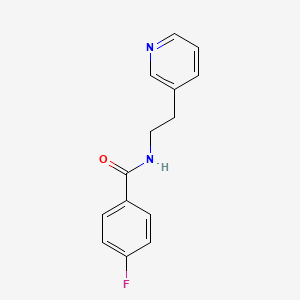
1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a triazole ring with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-bromophenol: This is achieved by bromination of phenol using bromine in the presence of a suitable catalyst.
Formation of 4-bromophenoxyethyl bromide: 4-bromophenol is reacted with ethylene dibromide in the presence of a base such as potassium carbonate to form 4-bromophenoxyethyl bromide.
Synthesis of this compound: The final step involves the reaction of 4-bromophenoxyethyl bromide with 1H-1,2,4-triazole-3-carbonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced triazole compounds.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: The compound is being investigated for its potential use as an anticancer agent, as it has shown cytotoxic activity against certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological activities. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity. Additionally, the compound can induce apoptosis, a process of programmed cell death, in cancer cells.
類似化合物との比較
1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:
1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole: This compound has a pyrazole ring instead of a triazole ring and exhibits different biological activities.
1-(2-(4-Bromophenoxy)ethyl)-1H-benzimidazole: This compound contains a benzimidazole ring and has been studied for its potential use as an antiviral and anticancer agent.
1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole: This compound has an imidazole ring and is known for its antifungal properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C11H9BrN4O |
|---|---|
分子量 |
293.12 g/mol |
IUPAC名 |
1-[2-(4-bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C11H9BrN4O/c12-9-1-3-10(4-2-9)17-6-5-16-8-14-11(7-13)15-16/h1-4,8H,5-6H2 |
InChIキー |
PIKOIOZYQQFFPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCN2C=NC(=N2)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)




![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)



